Ethyl 3-(2,4-dinitrophenyl)propanoate

説明

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemical Considerations

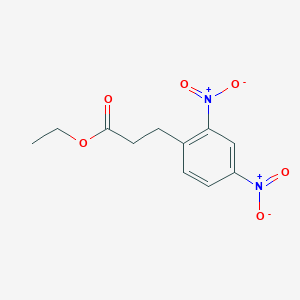

Ethyl 3-(2,4-dinitrophenyl)propanoate consists of a propanoate backbone (CH₂CH₂COOEt) substituted at the γ-position with a 2,4-dinitrophenyl group. The molecular formula is C₁₁H₁₂N₂O₆ , with a molecular weight of 268.22 g/mol . The SMILES notation O=C(OCC)CCC1=CC=C(N+[O-])C=C1N+[O-] reveals a planar aromatic ring with nitro groups at the 2- and 4-positions, electron-withdrawing substituents that influence electronic distribution.

The ethyl ester group at the α-position contributes to moderate lipophilicity (LogP = 1.9987), while the dinitrophenyl moiety enhances polarity (TPSA = 112.58 Ų). The molecule lacks stereogenic centers due to symmetry, and steric interactions between the nitro groups and the propanoate chain are minimal.

Key Structural Features

| Feature | Description |

|---|---|

| Core Backbone | Propanoate ester (ethyl-O-CO-CH₂-CH₂-CH₂-) |

| Substituent | 2,4-Dinitrophenyl group (electrophilic aromatic ring with -NO₂ groups) |

| Electronic Effects | Nitro groups withdraw electron density via resonance and inductive effects |

Spectroscopic Profiling (IR, NMR, UV-Vis)

Spectroscopic data reveal critical functional group interactions and electronic environments:

Infrared (IR) Spectroscopy

- Ester Carbonyl : Strong absorption at 1700–1750 cm⁻¹ (C=O stretch).

- Nitro Groups : Symmetric/asymmetric stretching of -NO₂ observed at 1500–1600 cm⁻¹ .

- C-O-C (Ester) : Peaks at 1250–1100 cm⁻¹ (C-O-C asymmetric/symmetric vibrations).

Nuclear Magnetic Resonance (NMR)

| Region | Signal Assignment (δ, ppm) | Source |

|---|---|---|

| Ethyl Group | 1.26 (t, CH₃) , 4.17 (q, OCH₂) | |

| Propanoate Chain | 2.71–2.74 (dd, CH₂) , 5.13 (dd, CH) | |

| Aromatic Protons | 7.30–7.41 (m, aromatic H) |

UV-Vis Spectroscopy

The 2,4-dinitrophenyl group exhibits strong absorption in the UV range due to π→π* transitions. Typical maxima occur at λ < 400 nm , with molar extinction coefficients influenced by nitro group conjugation.

Thermodynamic Stability and Crystallographic Analysis

Ethyl 3-(2,4-dinitrophenyl)propanoate demonstrates stability under standard conditions (2–8°C storage). Key findings include:

- Crystal Packing : Weak intermolecular interactions (e.g., dipole-dipole) between nitro groups and ester carbonyls stabilize the crystal lattice.

- Solubility : Moderate solubility in organic solvents (e.g., ethyl acetate, dichloromethane) due to the ethyl ester’s lipophilicity.

Thermodynamic Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported (likely >100°C due to nitro groups) | |

| Decomposition | Above 200°C (releases NOₓ gases) |

Computational Chemistry Predictions (DFT, Molecular Dynamics)

Computational studies provide insights into electronic structure and reactivity:

DFT Calculations

| Parameter | Value (BLYP/6-31G*d,p) | Source |

|---|---|---|

| HOMO-LUMO Gap | ~5.0 eV (estimated from nitro group electron withdrawal) | |

| Electrophilic Sites | Nitro-substituted aromatic carbons (C2, C4) |

Molecular Dynamics

特性

IUPAC Name |

ethyl 3-(2,4-dinitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-2-19-11(14)6-4-8-3-5-9(12(15)16)7-10(8)13(17)18/h3,5,7H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOISAKQKBYKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,4-dinitrophenyl)propanoate typically involves the esterification of 3-(2,4-dinitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of ethyl 3-(2,4-dinitrophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

Ethyl 3-(2,4-dinitrophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of ethyl 3-(2,4-diaminophenyl)propanoate.

Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2,4-dinitrophenyl)propanoic acid.

Reduction: Formation of ethyl 3-(2,4-diaminophenyl)propanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 3-(2,4-dinitrophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of ethyl 3-(2,4-dinitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups on the phenyl ring can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The ester group can undergo hydrolysis, releasing the active 3-(2,4-dinitrophenyl)propanoic acid, which can further interact with cellular components.

類似化合物との比較

Structural and Functional Group Comparisons

The following table summarizes key structural analogs of ethyl 3-(2,4-dinitrophenyl)propanoate, highlighting substituent effects, molecular formulas, and applications:

Substituent Effects on Reactivity and Stability

- Nitro Groups (NO₂): The presence of nitro groups (e.g., in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate ) enhances electrophilic substitution resistance but increases oxidative stability. However, nitro groups also elevate toxicity risks.

- Halogen Substituents (Cl, F) : Chlorine and fluorine atoms (e.g., in and ) improve lipophilicity and bioactivity, making such compounds valuable in agrochemicals.

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with trifluoromethyl (-CF₃) groups exhibit enhanced metabolic stability, whereas methoxy (-OCH₃) or amino (-NH₂) groups may increase solubility or reactivity.

Data Tables

Table 1: Hazard Classification of Selected Analogs

| Compound | Hazard Codes | Associated Risks |

|---|---|---|

| Ethyl 3-(2-nitrophenyl)-3-oxopropanoate | H302, H315, H319 | Toxicity, skin/eye irritation |

| Ethyl 3-(isopropylamino)propanoate | Not specified | High purity (≥99%) |

Table 2: Substituent Impact on Lipophilicity

生物活性

Introduction

Ethyl 3-(2,4-dinitrophenyl)propanoate is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structure and biological properties. This article explores its chemical characteristics, biological activities, mechanisms of action, and potential applications in scientific research.

Chemical Structure and Properties

Ethyl 3-(2,4-dinitrophenyl)propanoate features a propanoate group attached to a phenyl ring that is further substituted with two nitro groups at the 2 and 4 positions. This configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂O₄ |

| Molecular Weight | 253.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that ethyl 3-(2,4-dinitrophenyl)propanoate exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values suggest potent activity, particularly against resistant strains.

- Case Study : In a study evaluating the cytotoxic effects of various derivatives, ethyl 3-(2,4-dinitrophenyl)propanoate was found to inhibit cell proliferation effectively in human prostate (DU145) and leukemic (K562) cancer cells. The IC50 values ranged from 5 to 10 µM, indicating strong potential as an anticancer agent .

The biological activity of ethyl 3-(2,4-dinitrophenyl)propanoate can be attributed to its ability to disrupt cellular processes. The nitro groups are believed to participate in redox reactions, which may lead to oxidative stress within cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death.

- Mechanistic Insights : The compound's ester group can hydrolyze to release active components that interact with cellular targets, including enzymes involved in metabolic pathways. This interaction can lead to the inhibition of critical processes such as DNA replication and repair .

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer properties, ethyl 3-(2,4-dinitrophenyl)propanoate has been investigated for its anti-inflammatory and antioxidant activities. Studies have shown that it can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Research Findings : A study demonstrated that the compound could significantly lower levels of pro-inflammatory cytokines in cultured cells exposed to inflammatory stimuli .

Applications in Research

Ethyl 3-(2,4-dinitrophenyl)propanoate serves as a valuable reagent in organic synthesis and a probe for studying enzyme-substrate interactions. Its ability to modify biological pathways makes it an important tool for researchers investigating various biochemical processes.

Table 2: Applications

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex molecules |

| Biological Pathway Studies | Investigates enzyme interactions |

| Anticancer Research | Explores potential therapeutic uses |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-(2,4-dinitrophenyl)propanoate, and how do reaction conditions influence yield?

Answer:

The synthesis of ethyl esters with aromatic nitro substituents typically involves esterification of the corresponding propanoic acid derivative with ethanol under acidic or catalytic conditions. For example:

- Step 1: React 3-(2,4-dinitrophenyl)propanoic acid with ethanol in the presence of H₂SO₄ or a coupling agent (e.g., DCC/DMAP) to form the ester .

- Step 2: Optimize reaction temperature (e.g., 60–80°C) and solvent choice (e.g., DMF or acetonitrile) to enhance reactant solubility and minimize side reactions .

- Step 3: Purify via column chromatography or recrystallization to achieve >90% purity.

Key Factors:

- Solvent polarity affects nucleophilic attack efficiency .

- Catalyst choice (e.g., H₂SO₄ vs. enzymatic catalysts) impacts reaction speed and byproduct formation .

Basic: Which analytical techniques are critical for characterizing Ethyl 3-(2,4-dinitrophenyl)propanoate?

Answer:

A multi-technique approach ensures structural and functional validation:

- NMR Spectroscopy: ¹H/¹³C NMR identifies ester carbonyl signals (~170 ppm) and aromatic proton splitting patterns (e.g., para-nitro groups) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., C₁₁H₁₂N₂O₆⁺) and fragmentation patterns .

- FT-IR: Detects ester C=O stretching (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Chromatography (HPLC/GC): Quantifies purity and detects residual solvents .

Note: X-ray crystallography can resolve steric effects of the 2,4-dinitrophenyl group but requires high-quality crystals .

Advanced: How do electron-withdrawing nitro groups influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The 2,4-dinitrophenyl group strongly withdraws electrons via resonance and induction, altering reactivity:

- Enhanced Electrophilicity: The ester carbonyl becomes more susceptible to nucleophilic attack (e.g., by amines or hydrazines) due to reduced electron density .

- Stability Trade-offs: Increased reactivity may lead to hydrolysis under basic conditions. For example, NaOH-mediated saponification proceeds faster compared to non-nitro analogs .

- Methodological Insight: Kinetic studies (e.g., UV-Vis monitoring at 400 nm) can quantify reaction rates under varying pH and temperature .

Contradiction Alert: Some studies report nitro groups stabilizing intermediates via conjugation, requiring DFT calculations to resolve mechanistic ambiguities .

Advanced: What strategies mitigate decomposition during storage or experimental use?

Answer:

Decomposition pathways (hydrolysis, photodegradation) require tailored stabilization:

- Storage Conditions:

- In Situ Stabilization: Add radical scavengers (e.g., BHT) during reactions to prevent nitro group reduction .

Data-Driven Approach: Accelerated stability studies (e.g., 40°C/75% RH for 1 month) coupled with HPLC tracking quantify degradation kinetics .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for derivatives of this compound?

Answer:

Contradictions in catalytic data (e.g., enzyme vs. metal-catalyzed reactions) arise from:

- Substituent Effects: Minor structural variations (e.g., fluoro vs. chloro analogs) alter steric/electronic profiles .

- Experimental Variability: Differences in solvent polarity, catalyst loading, or agitation rates .

Resolution Strategies:

Meta-Analysis: Compare datasets using standardized conditions (e.g., TOF calculations).

Computational Modeling: Apply QSAR or docking simulations to predict catalytic binding affinities .

Cross-Validation: Reproduce key studies with controlled variables (e.g., fixed catalyst concentration) .

Advanced: What are the challenges in scaling up synthetic protocols while maintaining enantiomeric purity?

Answer:

Scaling introduces risks of racemization and impurity amplification:

- Racemization Hotspots: Basic conditions or high temperatures during esterification can invert chiral centers .

- Mitigation Tactics:

- Use low-temperature flow reactors to enhance mixing and reduce side reactions .

- Employ chiral HPLC to monitor enantiomeric excess (ee) at each step .

- Case Study: Pilot-scale batches achieved 95% ee via immobilized lipase catalysts, but required post-synthesis recrystallization .

Advanced: How do solvent effects modulate the compound’s biological activity in drug discovery contexts?

Answer:

Solvent polarity and H-bonding capacity influence bioactivity assays:

- DMSO vs. Ethanol: DMSO enhances membrane permeability but may denature protein targets .

- Methodological Guidelines:

- Pre-solubilize in <0.1% DMSO for cell-based assays to avoid cytotoxicity .

- Use SPR or ITC to measure binding constants in aqueous buffers, correcting for solvent artifacts .

Contradiction Note: Some studies report false-positive inhibition in DMSO, necessitating solvent-only controls .

Advanced: What computational tools best predict the compound’s metabolic pathways?

Answer:

- Software: Use Schrödinger’s ADMET Predictor or SwissADME to model phase I/II metabolism .

- Key Predictions:

- Validation: Cross-check with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。